molecular formula C14H14ClN3O2S B2623423 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide CAS No. 847244-38-6

4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide

Cat. No. B2623423
CAS RN: 847244-38-6
M. Wt: 323.8
InChI Key: GEOQEOYNYAJOPR-UHFFFAOYSA-N
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Description

4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide, also known as AG-014699, is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is a critical enzyme involved in DNA repair and maintenance, and its inhibition has been shown to be a promising strategy for cancer treatment. In

Mechanism of Action

PARP is an enzyme that is involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of these breaks, which can be converted into double-strand breaks during DNA replication. In normal cells, these breaks can be repaired through the homologous recombination (HR) pathway, which requires the BRCA genes. However, in cancer cells with mutations in BRCA genes, the HR pathway is impaired, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been shown to be effective in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. In preclinical models, 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy, suggesting that it may be a useful adjunct to standard cancer treatments. In addition, 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been shown to have a favorable toxicity profile, with few adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide is its specificity for PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cancer biology. However, one limitation of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide is its relatively low potency, which may limit its utility in certain experimental settings. In addition, 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has a relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

There are several potential future directions for research on 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide. One area of interest is the development of more potent PARP inhibitors that may be more effective in cancer treatment. Another potential direction is the identification of biomarkers that can predict response to PARP inhibitors, which could help guide treatment decisions for cancer patients. Finally, there is interest in exploring the combination of PARP inhibitors with other targeted therapies, such as immune checkpoint inhibitors, to enhance their efficacy in cancer treatment.

Synthesis Methods

The synthesis of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 6-methyl-2-(methylthio)pyrimidin-4-amine to form 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide. The yield of this reaction is typically around 50%, and the final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its efficacy and safety in cancer patients. The primary mechanism of action of 4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide is the inhibition of PARP, which leads to the accumulation of DNA damage and ultimately cell death. This effect is particularly pronounced in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.

properties

IUPAC Name

4-chloro-N-[(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxymethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-9-7-12(18-14(17-9)21-2)20-8-16-13(19)10-3-5-11(15)6-4-10/h3-7H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOQEOYNYAJOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)OCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)benzamide

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